![molecular formula C7H3F4IO B7970366 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene](/img/structure/B7970366.png)
1-Fluoro-2-iodo-3-trifluoromethoxy-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-iodo-3-trifluoromethoxy-benzene is an organic compound with the molecular formula C7H3F4IO It is a halogenated benzene derivative, characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene typically involves halogenation reactions. One common method is the iodination of 1-fluoro-3-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoso or iodyl derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding fluoro-trifluoromethoxybenzene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like sodium borohydride in ethanol or methanol.
Major Products:
Substitution: Formation of 1-fluoro-2-substituted-3-(trifluoromethoxy)benzene derivatives.
Oxidation: Formation of iodoso or iodyl compounds.
Reduction: Formation of 1-fluoro-3-(trifluoromethoxy)benzene.
Scientific Research Applications
1-Fluoro-2-iodo-3-trifluoromethoxy-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.
Medicine: Explored for its potential use in diagnostic imaging and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene depends on its specific application. In chemical reactions, the compound’s reactivity is primarily influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, which can stabilize intermediates and transition states. In biological systems, the iodine atom can facilitate radiolabeling, allowing for the tracking and imaging of biological processes.
Comparison with Similar Compounds
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 1-Iodo-2-(trifluoromethoxy)benzene
Comparison: 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and properties For example, the presence of the trifluoromethoxy group at the 3-position can enhance the compound’s electron-withdrawing effects compared to similar compounds with different substituent positions
Biological Activity
1-Fluoro-2-iodo-3-trifluoromethoxy-benzene is an aromatic compound characterized by the presence of multiple halogen substituents, which significantly influence its chemical reactivity and biological activity. This compound, with the molecular formula C7H4F3IO and a molecular weight of approximately 288.01 g/mol, has garnered interest in various fields, including medicinal chemistry and organic synthesis.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C7H4F3IO |
Molecular Weight | 288.01 g/mol |
Density | 1.9 ± 0.1 g/cm³ |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | 71.1 ± 0.0 °C |
LogP | 3.21 |
Hazard Classification
The compound is classified with hazard symbols GHS05 and GHS07, indicating it may pose risks such as irritation and toxicity upon exposure.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have suggested that halogenated compounds can influence enzyme activity, receptor binding, and cellular signaling pathways.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with electron-withdrawing groups have shown enhanced biological potency against human leukemia and breast cancer cell lines .
- Enzyme Inhibition : The compound has been evaluated for its potential as a CYP enzyme inhibitor. Specifically, it is noted as a CYP1A2 inhibitor, which can affect drug metabolism and efficacy in therapeutic contexts .
Case Studies
Several studies have explored the biological implications of halogenated benzene derivatives:
- Study on Anticancer Properties : A study demonstrated that certain fluorinated compounds exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting that halogen substitution enhances anticancer activity .
- Reactivity Studies : Interaction studies involving nucleophiles and electrophiles have provided insights into the mechanisms of nucleophilic substitution reactions, crucial for understanding the compound's behavior in biological systems.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | Unique Features |
---|---|---|
1-Chloro-4-fluorobenzene | C6H4ClF | Contains only one fluorine atom; lacks iodine. |
1-Iodo-3-trifluoromethylbenzene | C7H4F3I | Lacks chlorine; different halogen arrangement affects reactivity. |
2-Chloro-5-(trifluoromethyl)phenol | C7H6ClF3 | Contains a hydroxyl group; different functional group influences properties. |
Properties
IUPAC Name |
1-fluoro-2-iodo-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4IO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUKYJWQBPKNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.